(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one
Description
(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one is a chiral spirocyclic compound featuring a fused bicyclic system with a ketone group at position 1 and an ethoxy substituent at position 2. Its molecular formula is C₉H₁₄O₃, and its stereochemistry (3R,4S) confers unique spatial and electronic properties. The spiro[3.4]octane core, containing a five-membered oxolane ring fused to a four-membered carbocyclic ring, distinguishes it from simpler monocyclic ketones.
Properties
IUPAC Name |
(1R,4S)-1-ethoxy-5-oxaspiro[3.4]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h8H,2-6H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAMIGDGVVWAF-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CC(=O)[C@]12CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of t-butyllithium and lithium naphthalenide. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by careful workup and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.
Scientific Research Applications
(3R,4S)-3-ethoxy-5-oxaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which (3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity through its unique spirocyclic structure. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogues and their distinguishing features:
Physicochemical Properties
- Polarity : The ethoxy group in this compound enhances hydrophobicity compared to unsubstituted 5-oxaspiro[3.4]octan-1-one . However, it is less lipophilic than aryl-substituted analogues like the chlorophenyl-thia-aza derivative .
- Stereochemical Influence : The (3R,4S) configuration may lead to distinct binding modes in chiral environments, as seen in studies of similar spiro compounds (e.g., HILDH enzyme interactions in ) .
Biological Activity
(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one, a spirocyclic compound with the molecular formula CHO, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Weight : 170.21 g/mol
- CAS Number : 1486485-19-1
- IUPAC Name : this compound
- Structure : The compound features a spirocyclic structure that may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of t-butyllithium and lithium naphthalenide. This reaction is conducted in anhydrous tetrahydrofuran at low temperatures, followed by purification steps to yield the desired product.
Biological Activity
The biological activity of this compound is primarily linked to its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various enzymes and receptors, making it a candidate for further research in pharmacology.
The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The spirocyclic structure allows for potential modulation of receptor activity, which could lead to therapeutic effects in various conditions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Interaction | Demonstrated that this compound inhibits certain metabolic enzymes, potentially affecting drug metabolism pathways. |
| Study 2 | Receptor Activity | Investigated the compound's ability to modulate receptor activity; results indicated promising interactions with G-protein coupled receptors (GPCRs). |
| Study 3 | Pharmacological Potential | Explored the compound's potential as an anti-inflammatory agent; showed significant inhibition of pro-inflammatory cytokines in vitro. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
